3-(Bromomethyl)-5-methylisoxazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

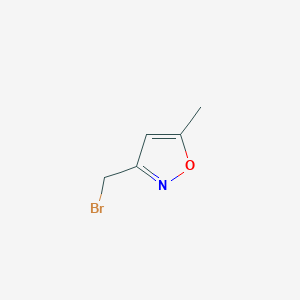

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(bromomethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGJFGPILHALRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379972 | |

| Record name | 3-(Bromomethyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130628-75-0 | |

| Record name | 3-(Bromomethyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)-5-methylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization of 3 Bromomethyl 5 Methylisoxazole

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary mode of reactivity for 3-(bromomethyl)-5-methylisoxazole involves the displacement of the bromide ion by a variety of nucleophiles. This classic SN2 reaction pathway opens the door to a diverse array of functionalized isoxazole (B147169) derivatives.

Formation of Aminomethyl, Hydroxymethyl, and Other Functionalized Derivatives

The electrophilic carbon of the bromomethyl group readily reacts with a host of nucleophiles to yield a variety of substituted products. For instance, aminomethyl derivatives can be synthesized through reactions with amines. researchgate.net Similarly, treatment with hydroxide sources or their equivalents leads to the formation of hydroxymethyl derivatives. researchgate.net The scope of this reaction extends to other nucleophiles, including thiols and alkoxides, allowing for the introduction of a wide range of functional groups. The synthesis of S-amidomethyl and S-ureidomethyl derivatives of glutathione has been achieved by reacting N-hydroxymethyl and N-alkoxymethyl compounds with glutathione. rsc.org

The general scheme for these reactions can be represented as follows:

| Nucleophile (Nu-) | Product |

|---|---|

| R₂NH (Amine) | 3-(Aminomethyl)-5-methylisoxazole |

| OH⁻ (Hydroxide) | (3-(5-methylisoxazol-3-yl))methanol |

| RS⁻ (Thiolate) | 3-((Alkylthio)methyl)-5-methylisoxazole |

| RO⁻ (Alkoxide) | 3-(Alkoxymethyl)-5-methylisoxazole |

Sulfonium Salt Formation

The reaction of this compound with sulfides results in the formation of sulfonium salts. This occurs through the displacement of the bromide ion by the sulfur atom of the sulfide, a powerful nucleophile. The resulting sulfonium salt is a stable, positively charged species that can be isolated or used in further synthetic transformations.

Stereochemical Considerations in Nucleophilic Displacement

In nucleophilic substitution reactions at a chiral center, the stereochemical outcome is a critical consideration. For primary alkyl halides like this compound, the classic SN2 mechanism predicts an inversion of configuration at the carbon atom undergoing substitution. openstax.org This is because the nucleophile attacks from the side opposite to the leaving group. openstax.org However, since the carbon of the bromomethyl group in this compound is not a stereocenter, these reactions proceed without the formation of stereoisomers. It is important to note that internal nucleophilic substitution (SNi) reactions can proceed with retention of configuration. rsc.org

Cross-Coupling Reactions Utilizing the Bromomethyl Moiety

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromomethyl group of this compound can participate in such transformations, although less commonly than aryl or vinyl halides.

Suzuki Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. wikipedia.orglibretexts.org While most commonly employed for sp²-sp² coupling, developments have extended its scope to include alkyl halides. organic-chemistry.org The general mechanism involves the oxidative addition of the organohalide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

In the context of this compound, a Suzuki coupling would involve the reaction of the bromomethyl group with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, leading to arylated or heteroarylated isoxazole derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|---|---|---|

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd Catalyst, Base | 3-(Arylmethyl)-5-methylisoxazole |

| This compound | Heteroarylboronic acid (HetAr-B(OH)₂) | Pd Catalyst, Base | 3-((Heteroaryl)methyl)-5-methylisoxazole |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki coupling, other palladium-catalyzed reactions could potentially be employed to functionalize this compound. These include reactions like the Stille coupling (with organotin reagents), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). Each of these reactions follows a similar catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination. youtube.comuwindsor.ca The feasibility and efficiency of these reactions with this compound would depend on the specific reaction conditions and the nature of the coupling partners.

Cycloaddition Reactions Involving Isoxazole Derivatives

1,3-Dipolar Cycloaddition for Novel Isoxazole Architectures

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, allowing for the construction of five-membered rings. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. While this compound itself is not a 1,3-dipole, its bromomethyl group can serve as a precursor to generate one. For instance, reaction with sodium azide would yield the corresponding azidomethyl derivative. This azide can then act as a 1,3-dipole in cycloaddition reactions with alkynes or alkenes to form triazole- or triazoline-fused or linked isoxazole systems. wikipedia.org

The synthesis of isoxazoles themselves often relies on the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.gov Although this is a method to construct the isoxazole ring rather than a reaction of a pre-formed one, it is a fundamental aspect of isoxazole chemistry.

The following table presents examples of 1,3-dipolar cycloaddition reactions that are relevant to the synthesis of isoxazole-containing structures.

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Azomethine Ylide | Maleimides | Room Temperature | N-fused pyrrolidinyl spirooxindoles | nih.gov |

| Nitrile Oxide (from hydroxyimidoyl chloride) | Terminal Alkyne | Cu/Al₂O₃, ball-milling | 3,5-Disubstituted isoxazole | nih.gov |

| Azomethine Ylide (from isatin and α-amino acid) | 1,4-Enedione derivatives | EtOH, Room Temperature | N-fused pyrrolidinyl spirooxindoles | nih.gov |

| Azide | Alkyne | Heat or Cu(I) catalyst | 1,2,3-Triazole | wikipedia.org |

Intramolecular Cyclization Pathways

The bifunctional nature of derivatives of this compound makes them attractive substrates for intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a nucleophilic group at a suitable position, which can be tethered to the bromomethyl group, ring closure can be induced.

For example, the bromomethyl group can be displaced by a nucleophile that is part of a larger molecule, which also contains a reactive site for cyclization with the isoxazole ring or the methyl group. While specific examples starting from this compound are not readily found in the literature, the strategy is a common approach for building fused ring systems.

Reactivity of the Isoxazole Ring System with Bromomethyl Substituent

The electronic nature of the isoxazole ring, influenced by the electronegative oxygen and nitrogen atoms, as well as the substituents, governs its reactivity towards electrophiles and other reagents.

Electrophilic Aromatic Substitution on the Isoxazole Core

The isoxazole ring is generally considered to be an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution than benzene. However, the presence of activating groups can facilitate such reactions. In this compound, the 5-methyl group is an electron-donating group and would be expected to activate the ring towards electrophilic attack. The bromomethyl group at the 3-position is electron-withdrawing, which would deactivate the ring.

The directing effect of these substituents will determine the position of substitution. In general, for 3,5-disubstituted isoxazoles, electrophilic substitution, when it occurs, is often directed to the C4-position. The outcome of a specific reaction would depend on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.comlibretexts.orglibretexts.org Due to the electron-deficient nature of the isoxazole ring, harsh reaction conditions are often required, which can lead to ring-opening or other side reactions.

Transformations Involving the Methyl Group

The methyl group at the 5-position of the isoxazole ring can also be a site for chemical modification. For instance, it can undergo radical halogenation to introduce further reactive handles. Oxidation of the methyl group to a carboxylic acid or an aldehyde would provide a key intermediate for further derivatization. The reactivity of this methyl group can be influenced by the electronic effects of the isoxazole ring and the bromomethyl group at the 3-position.

Applications in Medicinal Chemistry and Drug Discovery Research

Building Block for Bioactive Molecules

3-(Bromomethyl)-5-methylisoxazole and its close analogues are recognized as crucial starting materials or intermediates in the synthesis of a variety of bioactive molecules. chemimpex.comcalpaclab.com The presence of the bromomethyl group provides a reactive site for further chemical modifications, enabling its use as a versatile building block. chemshuttle.comcymitquimica.com

The compound serves as a key intermediate in the creation of more complex pharmaceutical agents. chemimpex.comcalpaclab.com The 5-methylisoxazole (B1293550) core is a structural motif found in nearly two dozen FDA-approved drugs. nih.gov The reactive bromomethyl group is particularly useful for nucleophilic substitution reactions, allowing for the attachment of the isoxazole (B147169) unit to other molecular fragments. This strategy is employed to create fluorinated analogues of bioactive compounds, as the introduction of fluorine can significantly enhance a drug's metabolic stability and binding affinity. nih.gov For instance, derivatives like 3-amino-5-methyl isoxazole are critical intermediates in the production of sulfonamide antibiotics such as sulfamethoxazole. google.com The utility of the halomethyl isoxazole group as a reactive handle is a recurring theme in the synthesis of pharmaceutical intermediates. researchgate.net

The isoxazole scaffold is integral to the design of new therapeutic agents targeting a range of diseases. bohrium.com Researchers have successfully used isoxazole derivatives to develop novel compounds with potential anti-inflammatory, anticancer, antimicrobial, and antiviral properties. chemimpex.comresearchgate.netresearchgate.net

A notable application is in the synthesis of isoxazole-piperazine hybrids as potential anticancer agents. In one study, a series of novel 5-aryl-3-((4-arylpiperazin-1-yl)methyl)isoxazole derivatives were synthesized and evaluated for their cytotoxic activities against human liver and breast cancer cell lines. nih.gov The synthesis involved reacting a 3-(chloromethyl)isoxazole derivative with various arylpiperazines. Several of the resulting compounds demonstrated potent cytotoxicity, inducing apoptosis and cell cycle arrest in cancer cells. nih.gov This highlights how the isoxazole scaffold can be systematically modified to generate new and effective therapeutic candidates. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Isoxazole-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For isoxazole-containing molecules, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. dundee.ac.ukmdpi.com

The isoxazole core is a valuable component in ligand design due to its ability to engage in specific interactions with biological targets like proteins and enzymes. dundee.ac.uk Computational methods, such as molecular docking, are often employed to predict and analyze these interactions, guiding the design of more effective drugs. nih.govspringernature.com

In one extensive SAR study, trisubstituted isoxazoles were developed as selective allosteric modulators of the RORγt nuclear receptor, a target for autoimmune diseases. dundee.ac.uk By systematically modifying the substituents at the C-4 and C-5 positions of the isoxazole ring, researchers were able to enhance the potency of the lead compound by approximately 10-fold. X-ray crystallography revealed how these modifications altered the binding of the ligand to the receptor, providing a structural basis for the observed activity changes. dundee.ac.uk In another example, 3,5-dimethylisoxazole (B1293586) was used as a scaffold to design inhibitors of bromodomains, acting as a mimic of acetyl-lysine to interact with the target protein. nih.gov These studies underscore the power of structure-based design in developing potent and selective isoxazole-based ligands. dundee.ac.uknih.gov

SAR studies on isoxazole-piperazine anticancer agents revealed that the nature of the substituent on the phenyl ring at the 5-position of the isoxazole nucleus significantly influenced cytotoxic activity. nih.gov As shown in the table below, compounds with electron-withdrawing groups, such as trifluoromethyl (5l) and cyano (5m, 5o), on the terminal phenyl ring of the piperazine moiety, exhibited the most potent cytotoxicity against various cancer cell lines. nih.gov In contrast, the compound with a non-substituted phenyl group (5a) was the least potent. nih.gov This demonstrates that even distal modifications can have their effects transmitted through the isoxazole scaffold to modulate biological activity.

Table 1: In vitro cytotoxic activities (IC₅₀ values) of selected isoxazole-piperazine hybrids against three human cancer cell lines. Data sourced from nih.gov.

Development of Enzyme Inhibitors and Modulators

The isoxazole scaffold is a privileged structure in the development of molecules that can inhibit or modulate the activity of enzymes and other protein targets. ambeed.com Compounds containing this ring system have been successfully developed as inhibitors of a wide range of enzymes implicated in cancer and other diseases. bohrium.com

Examples of targets for isoxazole-based inhibitors include heat shock protein 90 (HSP90), tubulin, histone deacetylases (HDACs), and bromodomain and extraterminal domain (BET) family proteins. bohrium.commdpi.com For instance, 3,5-dimethylisoxazole derivatives have been identified as potent inhibitors of BET bromodomains. nih.govnih.gov Furthermore, significant research has gone into developing inhibitors for protein arginine methyltransferase 5 (PRMT5), a promising cancer target, with many potent inhibitors being derived from nucleoside structures that can be mimicked or replaced by heterocyclic scaffolds like isoxazole. researchgate.net The adaptability of the isoxazole core allows it to be incorporated into diverse molecular architectures to achieve potent and selective inhibition of key biological targets. nih.govambeed.com

Mentioned Compounds

Kinase Inhibition Studies

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Consequently, kinase inhibitors have become a major focus of drug discovery efforts. ed.ac.uk The isoxazole scaffold, often in a more complex form than the simple this compound, has been incorporated into molecules designed to target various kinases.

For instance, the dimethylisoxazole moiety is recognized as a bioisostere for N-acetylated lysine (B10760008) and has been incorporated into inhibitors of the Bromodomain and Extra-Terminal domain (BET) protein family, which are epigenetic readers involved in gene transcription. nih.gov One such inhibitor, I-BET151, features this key structural element. nih.gov The development of novel kinase inhibitors often involves screening libraries of compounds, and the isoxazole scaffold provides a versatile framework for generating such libraries. nih.govcrossfire-oncology.com

Research has demonstrated the effectiveness of various isoxazole-containing compounds in inhibiting specific kinases. For example, some thiazole derivatives, another class of heterocyclic compounds, have shown potent inhibition of kinases like GSK-3β and CK2. nih.gov While direct studies on this compound as a kinase inhibitor are not extensively documented in the provided results, its role as a precursor for more elaborate isoxazole-based compounds intended for kinase inhibition is a key application.

Here is an interactive data table summarizing the inhibitory activity of some isoxazole-related compounds on different kinases:

Research on Neurological Disorders

The exploration of novel treatments for neurological disorders is a significant area of research, with a focus on identifying compounds that can modulate key pathological processes. nih.govnih.gov Natural and synthetic compounds are being investigated for their potential to target enzymes and pathways implicated in conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com

While the direct application of this compound in neurological disorder research is not explicitly detailed in the search results, the isoxazole scaffold is present in compounds with neuroprotective properties. For example, heterocyclic compounds are being studied for their therapeutic potential in neurodegenerative diseases. mdpi.com The isoxazole ring, being a key heterocyclic structure, is a candidate for inclusion in molecules designed to cross the blood-brain barrier and interact with central nervous system targets. mdpi.com

Anti-inflammatory and Anticancer Research

Inflammation is closely linked to the development and progression of cancer. nih.gov Therefore, anti-inflammatory agents have garnered interest as potential anticancer therapies. nih.govnih.gov The isoxazole ring is a core structure in many compounds exhibiting anti-inflammatory and anticancer activities. nih.gov

Researchers have synthesized and evaluated various isoxazole derivatives for their efficacy. For instance, a series of isoxazole-carboxamide derivatives were synthesized and showed potential as anticancer agents. nih.gov The isoxazole moiety is often incorporated into larger molecules designed to inhibit specific targets involved in both inflammation and cancer, such as COX-2. nih.gov

The versatility of the isoxazole scaffold allows for the development of compounds with dual anti-inflammatory and anticancer properties. While specific studies on this compound in this context are not highlighted, its role as a starting material for creating more complex isoxazole-based molecules for this area of research is implied by the general importance of the isoxazole ring system.

Combinatorial Chemistry and Library Synthesis for Drug Screening

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large and diverse collections of compounds, known as chemical libraries. nih.govnih.gov These libraries are then screened to identify "hit" compounds with desired biological activity, which can be further optimized into "lead" compounds. nih.gov

High-Throughput Synthesis of Isoxazole Libraries

The isoxazole scaffold is well-suited for combinatorial and high-throughput synthesis. acs.orgnih.gov Methodologies have been developed for the efficient, one-pot synthesis of isoxazole and isoxazoline (B3343090) libraries. acs.orgnih.gov These methods often tolerate a wide range of functional groups, allowing for the creation of diverse libraries suitable for biological screening. acs.org The reactivity of the bromomethyl group in this compound makes it an ideal building block for such syntheses, enabling the introduction of various substituents to generate a library of related compounds.

Scaffold Diversity and Lead Optimization

The concept of a molecular scaffold is central to medicinal chemistry. A scaffold provides the core structure of a molecule, which can then be decorated with different functional groups to fine-tune its properties. nih.gov The isoxazole ring serves as a privileged scaffold in drug discovery. rsc.org

This compound, with its reactive handle, is a valuable intermediate for creating diverse molecular scaffolds. nih.gov This allows for the systematic exploration of the chemical space around the isoxazole core, a critical process in lead optimization. arxiv.org By modifying the substituents on the isoxazole ring, chemists can improve a compound's potency, selectivity, and pharmacokinetic properties. The development of a C-7 bromomethyl substituted derivative of a peptidomimetic scaffold, for example, enabled the introduction of a variety of substituents, leading to the identification of new, more active compounds. nih.gov

The Role of this compound in Agricultural Chemistry

The chemical compound this compound is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular molecule is significant in agrochemical research, primarily serving as a versatile building block for the synthesis of more complex, biologically active compounds. The isoxazole scaffold itself is a key feature in a variety of commercial agrochemicals, highlighting its importance in the development of modern agricultural solutions. researchgate.netnih.gov

Applications in Agrochemistry Research

Research in agrochemistry leverages the structural features of isoxazole (B147169) derivatives to create novel and effective products for crop management. The unique chemical properties of the isoxazole ring make it an important pharmacophore in the design of new active ingredients. researchgate.netnih.gov 3-(Bromomethyl)-5-methylisoxazole, with its reactive bromomethyl group, is an important intermediate in the synthesis of these advanced agrochemicals.

The isoxazole structure is integral to the discovery and development of a wide range of crop protection agents, including fungicides, herbicides, and insecticides. researchgate.netwikipedia.org Scientists utilize intermediates like this compound to construct new molecules with desired biological activities. The process involves synthesizing a series of related compounds and screening them for efficacy against specific agricultural threats.

Research Findings:

Fungicidal Activity: Isoxazole derivatives have been identified as having significant fungicidal properties, making them suitable for use in agriculture to combat or prevent fungal infestations on crops. google.com

Herbicidal Potential: In one study, a series of isoxazole derivatives were synthesized and evaluated for their ability to control barnyard grass (Echinochloa crus-galli), a common weed in rice fields. researchgate.net The findings revealed that specific compounds containing the isoxazole ring showed promising herbicidal activity, with one derivative, 5-(3-Fluoro-2-hydroxylphenyl) isoxazole, demonstrating a weed control index of 53.9%. researchgate.net

| Agent Type | Target Pest/Problem | Role of Isoxazole Scaffold | Reference |

|---|---|---|---|

| Fungicides | Phytopathogenic Fungi | Forms the core structure of the active molecule responsible for fungicidal action. | google.com |

| Herbicides | Weeds (e.g., Barnyard Grass) | Serves as a key chemical moiety in compounds designed to inhibit weed growth. | wikipedia.orgresearchgate.net |

| Insecticides | Harmful Insects | Acts as a foundational structure for synthesizing insecticidally active compounds. | researchgate.net |

Once a promising active ingredient based on the isoxazole scaffold is developed, it must be formulated into a stable and effective product for agricultural use. These formulations are designed to ensure the active compound can be easily diluted, typically with water, and applied evenly to crops. google.com The formulation process involves mixing the active ingredient with various inert components, such as dispersants, wetting agents, and solvents, to create products like suspension concentrates or emulsions. google.com The final product is a stable suspension that can be readily used in the field. google.com

| Component | Purpose | Reference |

|---|---|---|

| Active Ingredient (e.g., Isoxazole derivative) | Provides the desired biological effect (e.g., fungicidal, herbicidal). | google.com |

| Dispersant | Prevents particles from clumping together in the concentrate and after dilution. | google.com |

| Wetting Agent | Helps the spray spread and stick to the surfaces of leaves. | google.com |

| Solvent (Water or Organic) | Acts as a carrier for the other components in the formulation. | google.com |

Modern agrochemical research places a strong emphasis on sustainability and green chemistry principles. The goal is to develop effective crop protection solutions while minimizing environmental impact. This includes creating more efficient synthetic methods and discovering compounds that are highly targeted to pests.

The synthesis of isoxazole derivatives is an area where green chemistry approaches are being explored. nih.gov Techniques such as ultrasound-assisted synthesis have emerged as eco-friendly alternatives to traditional methods. nih.gov These advanced methods can significantly reduce reaction times, lower energy consumption, and minimize the formation of byproducts. nih.gov By focusing on sustainable practices, researchers aim to revolutionize the synthesis of isoxazole-based molecules, aligning the development of new crop protection agents with environmental stewardship. nih.gov

| Principle | Application in Isoxazole Synthesis | Reference |

|---|---|---|

| Increased Reaction Efficiency | Ultrasound-assisted methods accelerate reaction kinetics, leading to shorter synthesis times. | nih.gov |

| Reduced Energy Consumption | Sonochemical techniques often require less energy compared to conventional thermal methods. | nih.gov |

| Use of Greener Solvents | Research focuses on utilizing environmentally benign solvents, such as water. | nih.gov |

| Minimization of Byproducts | Efficient reactions like ultrasound-assisted cycloadditions reduce the formation of unwanted side products. | nih.gov |

Applications in Material Science Research

Development of Advanced Materials

The functionalization of materials with isoxazole (B147169) moieties, such as the one present in 3-(Bromomethyl)-5-methylisoxazole, is an area of growing interest for creating advanced materials with tailored properties. The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, which can contribute to the thermal stability and specific electronic characteristics of a material.

The reactive bromomethyl group on the this compound molecule serves as a key handle for chemical modification and polymerization. This allows for the covalent integration of the 5-methylisoxazole (B1293550) unit into larger molecular architectures. Researchers have explored the synthesis of various isoxazole derivatives for potential use in developing novel materials. While specific data on this compound is limited, studies on analogous isoxazole compounds provide insights into their potential applications. For instance, isoxazole derivatives have been investigated for their utility in creating liquid crystals and organic semiconductors.

Synthesis of Polymers and Coatings with Specific Properties

The synthesis of polymers and coatings incorporating the this compound structure can lead to materials with unique and desirable characteristics. The presence of the isoxazole ring within a polymer backbone can influence its solubility, thermal behavior, and interaction with other substances.

One of the key applications of isoxazole derivatives in material science is in the development of protective coatings. For example, certain isoxazole compounds have demonstrated potential as corrosion inhibitors for metals. google.comnih.gov The nitrogen and oxygen atoms in the isoxazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. google.com While direct studies on coatings derived from this compound are not widely reported, the principle of utilizing the isoxazole functionality for corrosion resistance is a promising area of research. google.comnih.gov

The synthesis of polymers from isoxazole-containing monomers can be achieved through various polymerization techniques. The bromomethyl group of this compound is a reactive site that can participate in polymerization reactions, allowing for the creation of polyisoxazoles. The properties of the resulting polymer, such as its glass transition temperature and molecular weight, would be influenced by the structure of the isoxazole monomer.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Potential Synthesis Route | Potential Properties |

|---|---|---|

| Linear Polyisoxazole | Polycondensation or substitution reactions | Enhanced thermal stability, specific solubility |

| Graft Copolymers | Grafting onto existing polymer backbones | Modified surface properties, improved adhesion |

Research on Thermal and Chemical Resistance Properties

The inherent stability of the isoxazole ring suggests that polymers and materials incorporating this compound could exhibit enhanced thermal and chemical resistance.

Thermal Resistance: The thermal stability of polymers is a critical factor for their application in various environments. Research on polyisoxazoles, which are polymers containing isoxazole rings in their main chain, has shown that their thermal properties can be significant. The decomposition of such polymers often occurs at elevated temperatures, indicating good thermal stability. While specific thermogravimetric analysis (TGA) data for polymers derived directly from this compound is not readily available, studies on related polyisoxazoles provide a general indication of their thermal behavior.

It is important to note that the actual thermal and chemical resistance of materials derived from this compound would need to be determined through empirical testing of the specific polymers and coatings synthesized.

Applications in Biochemical and Analytical Research

Studies on Enzyme Interactions and Metabolic Pathways

The electrophilic nature of the bromomethyl group in 3-(Bromomethyl)-5-methylisoxazole makes it a candidate for studying interactions with biological macromolecules, particularly enzymes. The carbon atom of the bromomethyl group is susceptible to nucleophilic attack by amino acid residues, such as cysteine or histidine, commonly found in the active sites of enzymes. This reactivity allows the compound to act as a covalent modifier, forming a permanent bond with the enzyme. By tagging and potentially inhibiting enzymes, researchers can identify active site residues, investigate enzyme mechanisms, and map metabolic pathways.

Role in Cellular Processes and Disease Mechanism Research

In the exploration of cellular functions and the mechanisms underlying diseases, this compound primarily serves as a versatile chemical building block. chemshuttle.com Its structure is incorporated into larger, more complex molecules designed to interact with specific cellular targets. The compound is listed by some suppliers as a "Protein Degrader Building Block," suggesting its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). calpaclab.com PROTACs are novel therapeutic agents that facilitate the degradation of specific disease-causing proteins. The this compound moiety can be used to synthesize one of the key components of a PROTAC, which binds to the target protein.

The development of new therapeutic agents often involves creating libraries of related compounds to screen for biological activity. The reactivity of the bromomethyl group allows for easy modification and attachment of other molecular fragments, a crucial step in medicinal chemistry and drug discovery. mdpi.com This enables the rapid synthesis of diverse isoxazole (B147169) derivatives for testing as potential drugs for a range of diseases. researchgate.net

Utilization as a Standard Reference Material in Analytical Methods

In analytical chemistry, the accuracy and reliability of measurements are paramount. A reference standard is a highly purified and well-characterized substance used as a measurement base. biomol.com this compound, when produced in high purity (often available at 95% or higher), can be used as a reference standard for the qualitative and quantitative analysis of isoxazole-containing compounds. calpaclab.comfishersci.caspectrumchemical.com

Its primary role in this context is in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Researchers use a precisely weighed amount of the reference standard to prepare stock solutions of known concentrations. nih.gov These solutions are then used to create calibration curves, which are essential for determining the concentration of the same or structurally related analytes in experimental samples. nih.gov It is also used to prepare Quality Control (QC) samples to validate that the analytical method performs accurately and consistently over time. nih.gov

Calibration of Instruments in Chemical Analysis

Instrument calibration is a critical process in analytical chemistry to ensure the accuracy of data. While this compound is not a primary calibrant for a wide range of instruments, it serves a specific role as a reference material in methods developed for its own analysis or the analysis of related isoxazole derivatives.

In techniques such as HPLC or GC coupled with a detector (e.g., UV-Vis or Mass Spectrometry), a solution of this compound of a known concentration is injected to calibrate the instrument's response. This calibration allows for the accurate quantification of the compound in subsequent analyses. For mass spectrometry, the compound's known molecular weight (176.01 g/mol ) and fragmentation pattern can be used to tune and calibrate the instrument for optimal sensitivity and resolution when analyzing similar chemical structures. sigmaaldrich.comchemicalbook.comuni.lu

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 130628-75-0 | chemshuttle.comfishersci.caspectrumchemical.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₅H₆BrNO | calpaclab.comfishersci.casigmaaldrich.comchemicalbook.comuni.luscbt.com |

| Molecular Weight | 176.01 g/mol | fishersci.casigmaaldrich.comchemicalbook.comsigmaaldrich.comscbt.com |

| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 44°C at 0.4 mmHg | chemicalbook.com |

| InChIKey | ASGJFGPILHALRC-UHFFFAOYSA-N | fishersci.cauni.lusigmaaldrich.com |

Table 2: Summary of Applications in Research

| Application Area | Specific Use | Underlying Principle | Source(s) |

| Enzyme Studies | Covalent labeling of enzyme active sites. | The bromomethyl group is an electrophile that reacts with nucleophilic amino acid residues. | mdpi.com |

| Metabolic Pathway Research | Investigating the bioactivation of the isoxazole ring. | The isoxazole moiety can be metabolized to form reactive intermediates. | nih.gov |

| Drug Discovery | A building block for synthesizing potential therapeutic agents (e.g., PROTACs). | The reactive bromomethyl group allows for easy chemical modification and conjugation. | chemshuttle.commdpi.comcalpaclab.com |

| Analytical Methods | Reference standard for chromatography (HPLC, GC). | A high-purity, stable compound of known concentration is needed for accurate quantification. | biomol.comnih.gov |

| Instrument Calibration | Calibrating detector response in chromatographic systems. | A known concentration provides a benchmark for instrument signal versus analyte amount. | nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. mdpi.com For isoxazole (B147169) derivatives, these calculations can predict key properties that govern their chemical behavior.

Molecular Geometry and Electronic Properties: Calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For the isoxazole ring, planarity is a key feature. scispace.com The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. chimicatechnoacta.ru The HOMO-LUMO energy gap is a significant indicator of kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. chimicatechnoacta.ru

Reactivity Descriptors: Quantum chemical methods allow for the calculation of various reactivity descriptors: mdpi.com

Electron Affinity and Ionization Potential: These relate to the ability of the molecule to accept or donate an electron, respectively.

Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, help predict the nature of interactions based on the Hard and Soft Acids and Bases (HSAB) principle. chimicatechnoacta.ru Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. chimicatechnoacta.ru

Electronegativity: This describes the tendency of the molecule to attract electrons.

Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates the ability to donate electrons; higher energy suggests a better electron donor. chimicatechnoacta.ru |

| LUMO Energy | Indicates the ability to accept electrons; lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap often implies higher reactivity. chimicatechnoacta.ru |

| Global Hardness (η) | Measures resistance to change in electron distribution; calculated from the HOMO-LUMO gap. chimicatechnoacta.ru |

| Global Softness (S) | The reciprocal of hardness, indicating the molecule's polarizability. chimicatechnoacta.ru |

| Electronegativity (χ) | The power of an atom or group to attract electrons. mdpi.com |

Conformational Analysis of Isoxazole Derivatives

The biological activity and chemical reactivity of isoxazole derivatives are often dependent on their three-dimensional conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

For isoxazole derivatives, a key conformational feature is the planarity of the isoxazole ring itself. scispace.com However, the orientation of substituents attached to the ring can vary. For instance, in a study of a different isoxazole derivative, the dihedral angle between the isoxazole ring and an attached phenyl ring was found to be 10.79(1)°. scispace.com Such rotational preferences can significantly impact how the molecule interacts with its environment.

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to determine the relative energies of different conformers and to identify the most stable (lowest energy) conformation. unipd.it These studies can reveal the flexibility of the molecule and the energy barriers between different conformations. For example, in a study of 3-aminoisoxazole, a double-well potential energy surface was calculated, indicating the presence of two equivalent energy minima due to the inversion motion of the amino group. nih.gov

Molecular Modeling and Docking Studies for Biological Target Prediction

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. nih.gov This is particularly relevant for isoxazole derivatives, which are known to possess a wide range of biological activities. nih.gov

In a typical docking study, a three-dimensional model of the target protein is used, and the ligand (in this case, an isoxazole derivative) is placed into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, helping to identify the most likely binding mode. nih.gov

For example, docking studies on 3,5-dimethylisoxazole (B1293586) derivatives as bromodomain ligands showed that the isoxazole moiety can occupy the acetylated lysine (B10760008) (KAc)-binding pocket, a key interaction for inhibiting the target protein. nih.gov These studies can predict crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

The insights gained from molecular docking can guide the design of new, more potent and selective inhibitors by suggesting modifications to the molecular structure that could enhance binding to the target.

Reaction Mechanism Simulations

Computational chemistry can be used to simulate chemical reactions, providing detailed information about the reaction pathway and the transition states involved. mdpi.com This is valuable for understanding the reactivity of 3-(bromomethyl)-5-methylisoxazole in various chemical transformations.

By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products. This includes locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. nih.gov

For instance, in a study of a related bromomethyl-containing compound, 2-bromomethyl-1,3-thiaselenole, quantum chemical calculations were used to investigate the complex reaction pathway of nucleophilic substitution. mdpi.com These calculations helped to elucidate the formation of intermediates and to optimize reaction conditions to favor the desired product. mdpi.com Similar studies on this compound could provide a deeper understanding of its synthetic utility and reactivity patterns.

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): Calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated spectrum with the experimental infrared (IR) and Raman spectra, chemists can assign the observed vibrational bands to specific molecular motions, aiding in structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts and coupling constants for ¹H and ¹³C NMR can be predicted. These predictions are highly sensitive to the electronic environment of the nuclei and the molecular conformation, making them valuable for structural analysis.

Electronic Spectroscopy (UV-Vis): The electronic transitions of a molecule, which are observed in UV-Vis spectroscopy, can be calculated using time-dependent DFT (TD-DFT). This provides information about the electronic structure and the nature of the excited states. researchgate.net

For example, in the study of 3-aminoisoxazole, computational predictions of spectroscopic parameters were crucial for interpreting the rotational spectrum and understanding the hyperfine structure caused by the nitrogen nuclei. nih.gov

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Application |

| Infrared (IR) & Raman | Vibrational frequencies, intensities | Structural confirmation, functional group identification researchgate.net |

| NMR | Chemical shifts (¹H, ¹³C), coupling constants | Structural elucidation, conformational analysis |

| UV-Vis | Electronic transition energies, oscillator strengths | Understanding electronic structure, chromophores researchgate.net |

| Rotational Spectroscopy | Rotational constants, quadrupole coupling constants | Precise molecular structure determination nih.gov |

Future Research Directions and Perspectives

Green Chemistry Approaches in Isoxazole (B147169) Synthesis

Traditional methods for synthesizing isoxazole derivatives often involve hazardous solvents, harsh reaction conditions, and the generation of significant chemical waste. elifesciences.orgresearchgate.net Consequently, a major direction for future research is the development of environmentally benign and sustainable synthetic protocols. Green chemistry approaches are being increasingly explored for the synthesis of isoxazole scaffolds, and these methodologies can be directly applied to the production of 3-(Bromomethyl)-5-methylisoxazole and its derivatives. rsc.orgijpsonline.comijprt.org

Key green strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve product yields, and enhance selectivity compared to conventional heating methods. nih.govnih.gov Applying microwave irradiation to the cycloaddition reactions involved in forming the isoxazole ring can lead to more efficient and energy-conscious processes. nih.gov

Ultrasonic Irradiation (Sonochemistry): Sonochemistry has emerged as a powerful tool in organic synthesis, offering accelerated reaction rates and higher yields under milder conditions. elifesciences.orgresearchgate.net Its application can minimize byproduct formation and allow for the use of greener solvents. elifesciences.orgresearchgate.net

Use of Benign Catalysts and Solvents: Research is moving towards replacing toxic solvents and expensive catalysts with eco-friendly alternatives. nih.gov This includes the use of water, ionic liquids, or deep eutectic solvents. nih.govijpsonline.com Furthermore, agro-waste-based catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), have shown promise in promoting isoxazole synthesis efficiently and inexpensively. nih.govrsc.org

Multi-Component Reactions (MCRs): MCRs are highly efficient as they combine multiple reactants in a single step to form a complex product, adhering to the principles of atom economy and reducing waste. nih.gov Developing MCRs for the one-pot synthesis of functionalized isoxazoles from simple precursors is a significant area of future development. nih.gov

Novel Functionalization Strategies for Enhanced Bioactivity

The bromomethyl group at the 3-position of this compound is a highly reactive handle, making it an ideal starting point for a variety of functionalization reactions. Future research will focus on leveraging this reactivity to create novel derivatives with tailored and enhanced biological activities.

Promising functionalization strategies include:

Molecular Hybridization: This approach involves covalently linking the isoxazole core to other pharmacologically active heterocyclic scaffolds, such as piperazine, isoquinolinone, or pyrazole. mdpi.comnih.govmdpi.com This can lead to hybrid compounds with synergistic or multi-target bioactivity, potentially overcoming drug resistance mechanisms. mdpi.com

Synthesis of Conjugates: The synthesis of conjugates with molecules like amino acids or thiourea (B124793) can improve properties such as water solubility and bioavailability, which are crucial for drug development. researchgate.net

Structural Modification of Natural Products: Incorporating the isoxazole moiety into the structure of natural products is a strategy to enhance their inherent biological activities, such as anticancer or anti-inflammatory properties. nih.govmdpi.com The isoxazole ring can improve the pharmacokinetic profile and potency of the parent natural product. nih.govmdpi.com

Regioselective Functionalization: Advanced synthetic methods now allow for precise and selective modifications at specific positions of the isoxazole ring. rsc.orgresearchgate.net This enables the fine-tuning of the molecule's structure to optimize its interaction with biological targets. rsc.orgresearchgate.net

Exploration of New Therapeutic Areas

Isoxazole derivatives have demonstrated a remarkable diversity of pharmacological effects. rsc.orgresearchgate.netbohrium.com While established activities are being optimized, future research will also aim to uncover novel therapeutic applications for derivatives of this compound.

Potential new therapeutic targets include:

Anticancer Agents: Isoxazoles have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of heat shock protein 90 (HSP90), tubulin polymerization, and various protein kinases. nih.govbohrium.comresearchgate.net New derivatives can be designed and screened against a wider range of cancer cell lines, including drug-resistant strains. nih.govbohrium.com

Antimicrobial and Antiviral Therapies: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. wisdomlib.org Isoxazole derivatives have shown promise as antibacterial, antifungal, and antiviral compounds. bohrium.combohrium.com Future work will involve synthesizing new derivatives and evaluating their efficacy against a broad spectrum of microbes and viruses. bohrium.combohrium.com

Neuroprotective Agents: Some isoxazole compounds have exhibited neuroprotective effects, suggesting their potential in treating neurodegenerative disorders like Alzheimer's disease. rsc.orgresearchgate.netresearchgate.net This represents a vital and expanding area for future investigation.

Anti-inflammatory and Analgesic Drugs: The anti-inflammatory and analgesic properties of isoxazoles are well-documented. nih.govwisdomlib.org Further exploration could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and better safety profiles. wisdomlib.org

Advanced Material Applications of Isoxazole-Based Structures

Beyond pharmaceuticals, the unique electronic and structural properties of the isoxazole ring make it a candidate for applications in advanced materials. elifesciences.orgresearchgate.net The reactivity of this compound allows for its incorporation into larger molecular architectures, opening up possibilities in material science.

Future research directions may include:

Polymer Chemistry: The bromomethyl group can act as an initiation site for polymerization reactions or as a point of attachment to polymer backbones. This could be used to create functional polymers with specific thermal, optical, or electronic properties.

Organic Electronics: Heterocyclic compounds are integral to the field of organic electronics. Isoxazole-containing molecules could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or as components of organic conductors.

Functional Surfaces: By grafting derivatives of this compound onto surfaces, it may be possible to create materials with tailored properties, such as altered hydrophobicity, specific binding capabilities for sensors, or biocompatible coatings for medical devices.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and material design. researchgate.net This integrated approach is a critical future direction for research involving this compound.

Key integrated methodologies include:

Molecular Docking and Dynamics Simulations: These computational tools can predict how newly designed isoxazole derivatives will bind to specific biological targets, such as enzymes or receptors. nih.govbiorxiv.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of isoxazole derivatives. researchgate.netnih.gov This insight helps in designing molecules with desired electronic and chemical characteristics.

In Silico ADME/Tox Predictions: Computational models (like SwissADME) can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds. nih.gov This helps in the early identification and elimination of candidates with poor pharmacokinetic profiles or potential toxicity, streamlining the development process. nih.gov

By combining these computational predictions with targeted experimental synthesis and biological evaluation, the process of developing new drugs and materials based on the this compound scaffold can be made significantly more efficient and successful.

Q & A

Advanced Research Question

- Thermal Stability : Decomposition occurs above 100°C, with gas chromatography (GC) revealing degradation byproducts like methylisoxazole and HBr .

- Light Sensitivity : Brominated compounds are prone to photolytic debromination; store in amber vials under inert gas .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Kinetic studies in ethanol/water mixtures show a half-life of <24 hours at pH <3 or >10 .

How should researchers resolve contradictions in reported melting points or spectral data?

Data Contradiction Analysis

Discrepancies in melting points (e.g., 72°C vs. 82.5–85°C for similar bromomethylisoxazoles ) may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., hexane vs. ethyl acetate) and analyze via X-ray diffraction.

- Impurities : Purify via column chromatography (silica gel, hexane/EtOAc) and validate with HPLC (≥95% purity) .

- Isomerization : Use H NMR to confirm the absence of regioisomers (e.g., 4-bromomethyl vs. 5-bromomethyl) .

What role does this compound play in synthesizing complex heterocycles?

Advanced Application Focus

The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or click chemistry. For example:

- Triazole Formation : React with sodium azide to generate an azide intermediate, followed by copper-catalyzed cycloaddition with alkynes .

- Benzoxazole Derivatives : Condensation with boronic acids under Pd catalysis yields biaryl motifs, as demonstrated in the synthesis of benzoxazole-triazole hybrids .

What safety protocols are critical when handling this compound?

Q. Methodological Safety Guidance

- PPE : Use nitrile gloves, safety goggles, and lab coats. Impervious gloves (e.g., Viton) are recommended for prolonged exposure .

- Ventilation : Work in a fume hood to avoid inhalation of volatile degradation products (e.g., HBr) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。